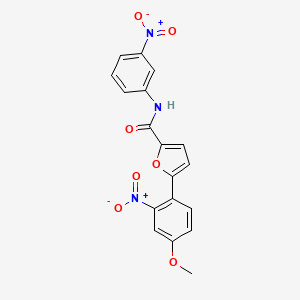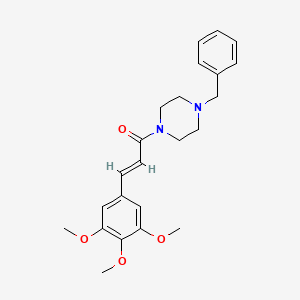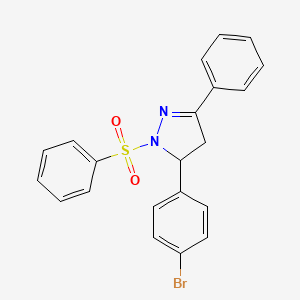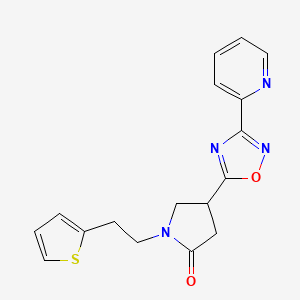![molecular formula C14H19N3OS2 B2409228 6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1204297-12-0](/img/structure/B2409228.png)
6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine, also known as MMB-Thiophene, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
Synthesis and Reactivity
Research on the thermolysis of thiones of selected N-, O-, and S-heterocycles has explored the reactivity of benzothiazine derivatives, leading to various products including N-(3H-1,2-benzodithiol-3-ylidene)prop-2-en-1-amine. Such studies highlight the thermal stability and reactivity of thione derivatives, which could inform the synthetic utility of 6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine in generating novel heterocyclic compounds (Drewnowski et al., 2006).
Medicinal Chemistry Applications
The synthesis of benzothiazoles through domino condensation/S-arylation/heterocyclization reactions indicates the importance of benzothiazole scaffolds in developing pharmaceutically significant agents. These methods offer insights into creating compounds with potential biological activities, suggesting a route for synthesizing and modifying this compound for therapeutic applications (Ma et al., 2011).
Anticancer Research
The exploration of quinazoline antifolate thymidylate synthase inhibitors, with modifications including thiazole and benzothiazole rings, underscores the potential of benzothiazole derivatives in anticancer research. This suggests that this compound could be a candidate for developing novel anticancer agents (Marsham et al., 1991).
Heterocyclic Compound Synthesis
Studies on the reaction of related thiosemicarbazides and pyrimidinone derivatives with amines, including morpholine, provide valuable insights into the chemistry of sulfur and nitrogen-containing heterocycles. These findings may guide the use of this compound in synthesizing diverse heterocyclic structures with potential biological and chemical applications (Yakubkene & Vainilavichyus, 1998).
properties
IUPAC Name |
6-methylsulfanyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-19-11-2-3-12-13(10-11)20-14(16-12)15-4-5-17-6-8-18-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJDBTLPVCXKCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2409149.png)

![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)
![7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2409152.png)


![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)





![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)